

# A Technical Guide to the Solubility and Dissolution Characteristics of Cilazapril

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This technical guide provides an in-depth overview of the core solubility and dissolution characteristics of cilazapril. Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure.[1][2][3][4] As a prodrug, it is rapidly absorbed and hydrolyzed in the liver to its active metabolite, cilazaprilat.[5][6][7] Understanding its physicochemical properties, particularly solubility and dissolution, is critical for the development of stable, bioavailable, and effective pharmaceutical formulations.

## **Physicochemical Properties of Cilazapril**

Cilazapril is a white to off-white crystalline powder.[8][9] Its fundamental properties are summarized below, influencing its behavior in various solvent systems and physiological environments.



Property	Value	Source
Molecular Formula	C22H31N3O5	[1][8]
Molecular Weight	417.50 g/mol	[1][7][8]
Melting Point	98 °C (with decomposition)	[7][8][9]
pKa1	3.3	[8][10]
pKa2	6.4 / 6.5	[8][10]
Log P (Partition Coefficient)	0.8 (octanol/pH 7.4 buffer at 22°C)	[7][8][9]
Appearance	White to off-white crystalline powder	[8][9]

## **Solubility Characteristics**

Cilazapril is described as slightly soluble in water.[9][10] Its solubility in various solvents is a key factor for both formulation development and non-clinical research. The hydrated form, cilazapril monohydrate, is often used in formulations and is known to enhance the drug's stability and solubility.[6]



Solvent / Medium	Solubility	Temperature	Source
Water	0.5 g / 100 mL (5 mg/mL)	25 °C	[7][8][9]
Methanol	Freely soluble	Not Specified	[10]
Methylene Chloride	Freely soluble	Not Specified	[10]
DMSO	≥ 100 mg/mL	Not Specified	[11]
0.1 M NaOH	14.29 mg/mL (with sonication, warming, and pH adjustment)	Not Specified	[11]
Phosphate Buffer (50 mM)	Moderate to low (specific value not provided)	рН 7.4	[12]
10% DMSO / 90% Corn Oil	≥ 3 mg/mL	Not Specified	[11]
10% DMSO / 40% PEG300 / 5% Tween- 80 / 45% Saline	≥ 3 mg/mL	Not Specified	[11]

### **Dissolution Characteristics**

The dissolution of cilazapril from a solid dosage form is a prerequisite for its absorption and subsequent conversion to the active cilazaprilat. Ingestion of food concurrently with administration can delay absorption and reduce the bioavailability of cilazaprilat by approximately 14%.[3] While a specific, universally adopted USP monograph for cilazapril dissolution is not readily available in public databases, a standard method for immediate-release solid oral dosage forms can be employed. The FDA and USP databases provide general methods that can be adapted.[13][14] The dissolution process is critical as it influences the rate at which the drug becomes available for absorption.[15]

## **Experimental Protocols**



## **Equilibrium Solubility Determination (Shake-Flask Method)**

This protocol is based on the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) based biowaivers.[16]

Objective: To determine the equilibrium solubility of cilazapril in aqueous media across a physiological pH range.

#### Materials:

- Cilazapril powder
- pH Buffers: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8)[16]
- Shaking incubator or water bath capable of maintaining 37 ± 1 °C
- Centrifuge
- Validated analytical method (e.g., HPLC-UV) to quantify cilazapril concentration
- Calibrated pH meter

#### Methodology:

- Preparation: Prepare the required pH buffers and bring them to 37 °C.[16]
- Addition of Drug: Add an excess amount of cilazapril powder to flasks containing a known volume of each buffer. The presence of undissolved solid is necessary to ensure saturation.
   [17]
- Equilibration: Place the flasks in a shaking incubator set at 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24 to 48 hours). The time required to reach equilibrium should be established in preliminary assessments.[17]
- Sample Withdrawal: At designated time points (e.g., 12, 24, and 48 hours), withdraw aliquots from the clear supernatant. To avoid aspirating solid particles, samples can be centrifuged prior to collection.



- pH Measurement: Measure and record the pH of the saturated solution at the end of the experiment.[16]
- Quantification: Filter the samples if necessary (validating for non-adsorption to the filter) and dilute appropriately. Analyze the concentration of dissolved cilazapril using a validated analytical method.
- Analysis: Equilibrium is confirmed when consecutive measurements show a constant solubility value. The lowest solubility value obtained across the pH range of 1.2 to 6.8 is used for BCS classification.[16]

### In Vitro Dissolution Test for Immediate-Release Tablets

This protocol outlines a general procedure based on USP General Chapter <711> Dissolution. [15]

Objective: To measure the rate and extent of cilazapril release from a solid dosage form (e.g., tablet).

#### Apparatus:

- USP Apparatus 2 (Paddle Method) is commonly used for tablets.[18]
- Dissolution Vessels (typically 900 mL or 1000 mL)
- Water bath to maintain 37 ± 0.5 °C
- Validated analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC)

#### Methodology:

- Medium Preparation: Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl to simulate gastric fluid) and deaerate it. Pour the medium into the vessels and allow it to equilibrate to  $37 \pm 0.5$  °C.
- Apparatus Setup: Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).



- Dosage Form Introduction: Place one cilazapril tablet into each vessel. A sinker may be used
  if the tablet floats.
- Sampling: At predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes),
  withdraw a sample from a zone midway between the paddle blade and the surface of the
  medium, not less than 1 cm from the vessel wall. Replace the withdrawn volume with fresh,
  pre-warmed medium if necessary.
- Analysis: Filter the samples and analyze for dissolved cilazapril concentration using a validated analytical method.
- Data Reporting: Calculate the cumulative percentage of the labeled drug amount dissolved at each time point and plot the results to generate a dissolution profile.

## Mandatory Visualizations Signaling Pathways and Pharmacokinetics

Cilazapril's therapeutic effect is mediated through the Renin-Angiotensin-Aldosterone System (RAAS). As a prodrug, it undergoes a critical metabolic conversion to become active.

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